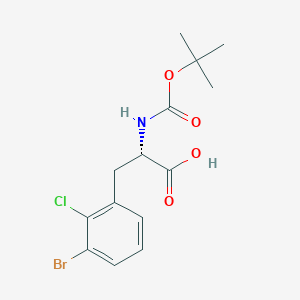

3-Bromo-2-chloro-N-Boc-L-phenylalanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17BrClNO4 |

|---|---|

Molecular Weight |

378.64 g/mol |

IUPAC Name |

(2S)-3-(3-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |

InChI Key |

NXDKZWPRBMBGMI-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Br)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)Cl)C(=O)O |

Origin of Product |

United States |

Strategic Synthesis of 3 Bromo 2 Chloro N Boc L Phenylalanine and Analogous Halogenated Derivatives

Precursor Selection and Initial Amino Group Protection Methodologies

The foundation of synthesizing complex amino acid derivatives lies in the careful selection of a suitable starting material and the implementation of a robust protecting group strategy. This ensures the preservation of the inherent chirality of the molecule throughout the synthetic sequence.

N-Boc-L-phenylalanine as a Chiral Starting Material in Amino Acid Derivatization

N-Boc-L-phenylalanine is widely employed as a key chiral precursor in the synthesis of modified amino acids. fishersci.cabiosynth.com The "Boc" (tert-butoxycarbonyl) group protects the nitrogen of the amino acid, preventing it from undergoing unwanted reactions during subsequent functionalization steps, such as the halogenation of the aromatic ring. cymitquimica.com The use of L-phenylalanine as the starting material ensures that the final product retains the desired (S)-stereochemistry at the α-carbon, which is often crucial for biological activity. cymitquimica.com

The Boc-protected form of L-phenylalanine is a stable, crystalline solid that is soluble in many common organic solvents, making it a convenient starting material for multi-step synthesis. fishersci.cagoogle.com Its utility has been demonstrated in the preparation of various derivatives for use in peptide synthesis and the development of pharmacologically active molecules. beilstein-journals.orgnih.govnih.gov For instance, N-Boc-p-iodo-L-phenylalanine serves as a precursor for radioiodinated phenylalanine derivatives intended for peptide synthesis. nih.gov The stability and predictable reactivity of N-Boc-L-phenylalanine make it an ideal scaffold for introducing further complexity, such as multiple halogen substituents on the phenyl ring.

Stereoconservative N-Protection Strategies Utilizing Boc Anhydride (B1165640) and Related Reagents

The protection of the amino group of L-phenylalanine is most commonly and efficiently achieved using di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (Boc₂O). orgsyn.orgresearchgate.net This reaction is highly effective and, critically, proceeds in a stereoconservative manner, meaning it does not cause racemization at the chiral center of the amino acid. nih.gov The process typically involves dissolving L-phenylalanine in a mixed solvent system, such as aqueous tert-butanol, dioxane-water, or dimethylformamide-water, in the presence of a base like sodium hydroxide. orgsyn.org

The base deprotonates the amino group, increasing its nucleophilicity, which then attacks one of the carbonyl carbons of the Boc anhydride. Following the reaction, the mixture is typically acidified, causing the N-Boc-L-phenylalanine product to precipitate or be extracted into an organic solvent. orgsyn.org The reaction is known for its high yields and the purity of the resulting product. google.comorgsyn.org The tert-butyl cation generated during the acid-labile removal of the Boc group is a key feature of this protection strategy. google.com

| Reagent | Solvent System | Base | Typical Yield | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | tert-Butyl alcohol / Water | Sodium hydroxide | 78-87% | orgsyn.org |

| Di-tert-butyl dicarbonate | Dioxane / Water | Sodium hydroxide | High | orgsyn.org |

| Di-tert-butyl dicarbonate | Acetonitrile (B52724) / Water | Sodium bicarbonate | Not specified | - |

Regioselective Halogenation Approaches for Aromatic Ring Systems

Once the amino group is protected, the next critical phase is the selective introduction of halogen atoms onto the aromatic ring of the N-Boc-L-phenylalanine precursor. The choice of halogenating agent and reaction conditions determines the position and number of halogens added.

Aromatic Bromination Protocols

Bromination of the phenyl ring is a key step toward the target compound. The electron-donating nature of the alkyl substituent on the benzene (B151609) ring directs electrophilic substitution primarily to the ortho and para positions. However, achieving specific regioselectivity, especially for di-substituted products, requires carefully chosen methods.

Copper(II) bromide (CuBr₂) can be used as a brominating agent for aromatic systems. While less common than other methods for simple arenes, copper-catalyzed systems have been developed for specific C-H functionalization reactions. In some protocols, a Cu(II) catalyst, often used with a ligand like phenanthroline, facilitates the bromination process. nih.gov These reactions can offer unique selectivity profiles. The mechanism may involve the in-situ generation of a more reactive bromine species or a pathway involving organocopper intermediates. For instance, studies on related systems show that a Cu(II) complex can facilitate the generation of reactive radicals from sources like N-Bromosuccinimide (NBS) and act as a bromine source for the final product formation. nih.gov Both Cu(I) and Cu(II) complexes have been shown to be effective catalysts in such bromination reactions. nih.gov

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic compounds, particularly those that are activated or electron-rich. wikipedia.orgmissouri.edunsf.gov It serves as a convenient and safer alternative to liquid bromine, providing a low, steady concentration of Br₂ or a source of electrophilic bromine (Br+). masterorganicchemistry.com The bromination of electron-rich aromatic compounds like phenols and anilines with NBS is a well-established method. missouri.edu

For substrates like N-Boc-L-phenylalanine, where the phenyl ring is moderately activated, NBS can be used to achieve mono- or poly-bromination. The regioselectivity of the reaction can be influenced by the solvent and the presence of catalysts or activators. nsf.govnih.gov For example, using highly acidic and non-oxidizing media like trifluoromethanesulfonic acid or a mixture of boron trifluoride and water (BF₃-H₂O) can activate NBS to halogenate even deactivated aromatic rings. organic-chemistry.org This approach allows for controlled bromination, which is essential for synthesizing specifically substituted phenylalanine analogs.

| Reagent | Typical Use | Mechanism Highlights | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(II) Bromide | Aromatic bromination, often with catalysis | Can involve Cu(II)/Cu(III) catalytic cycles and radical intermediates | Can offer unique regioselectivity in directed reactions | nih.gov |

| N-Bromosuccinimide (NBS) | Electrophilic bromination of activated arenes | Source of electrophilic bromine (Br+) or radical bromine (Br•) | Solid, safer to handle than Br₂, high selectivity with activators | wikipedia.orgnsf.govorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions for Bromo-Phenylalanine Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides, including halogenated phenylalanine derivatives. These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions, which is crucial for maintaining the integrity of the chiral amino acid scaffold. The bromo-substituent on a phenylalanine ring serves as a versatile handle for diversification through reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, has been successfully applied to N-protected bromo-phenylalanine derivatives. For instance, N-Boc-4-bromophenylalanine can be coupled with various arylboronic acids to generate complex biaryl amino acids. These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand and base is critical for achieving high yields. Similarly, the Heck reaction enables the vinylation of bromo-phenylalanine derivatives by coupling them with alkenes, while the Sonogashira reaction facilitates their alkynylation by coupling with terminal alkynes, often using a copper(I) co-catalyst. nih.govbeilstein-journals.org The reactivity of the aryl halide is a key factor, with the general trend being I > Br > OTf >> Cl. nih.gov This predictable reactivity allows for selective functionalization if multiple different halides are present on the aromatic ring.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aryl Substrates This table summarizes various palladium-catalyzed reactions applicable to bromo-phenylalanine precursors, showcasing different coupling partners and catalyst systems.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | N-Boc-4-bromophenylalanine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl-phenylalanine |

| Heck | 3-Bromoindazole | Styrene | Pd(OAc)₂ / PPh₃ | Vinyl-indazole |

| Sonogashira | Iodinated Phenylalanine | Terminal Alkyne | Pd(0) species / Cu(I) | Alkyne-linked Phenylalanine |

Selective Chlorination Methodologies

Introducing a chlorine atom onto the phenylalanine ring, especially with specific regioselectivity next to an existing bromine atom, requires carefully chosen methods to overcome challenges of substrate deactivation and to control the position of the incoming electrophile.

The direct chlorination of a phenylalanine derivative can be achieved through electrophilic aromatic substitution. Reagents such as N-chlorosuccinimide (NCS) are commonly used as a source of an electrophilic chlorine atom (Cl⁺). organic-chemistry.org The reaction is often facilitated by a Lewis acid or a strong protic acid catalyst to enhance the electrophilicity of the chlorine source, enabling the halogenation of even deactivated aromatic rings. organic-chemistry.org For a substrate like N-Boc-3-bromo-L-phenylalanine, the existing bromo- and the amino-alkyl substituents will direct the incoming electrophile. The bromine atom is an ortho-, para-director, while the protected amino-alkyl group is also generally ortho-, para-directing. Therefore, achieving selective chlorination at the C-2 position requires careful optimization of reaction conditions (solvent, temperature, and catalyst) to favor the desired regioisomer over other possibilities, such as chlorination at the C-4 or C-6 positions. Studies on the chlorination of phenylalanine in aqueous solutions have shown that various by-products can form, highlighting the need for precise control in synthetic applications. nih.govodu.edunih.gov

Organometallic chemistry offers powerful alternatives for directed C-H functionalization, including chlorination. Palladium-catalyzed C-H chlorination has emerged as a strategy to install chlorine atoms with high regioselectivity, often guided by a directing group on the substrate. While direct application to 3-bromo-phenylalanine is specific, the principle involves a palladium catalyst that selectively activates a C-H bond (e.g., at the ortho position to a directing group) and, through a catalytic cycle involving an oxidant and a chlorine source like NCS, forges a C-Cl bond. organic-chemistry.org This approach can provide products that are complementary to those from classical electrophilic substitution. Such methods could potentially be adapted to selectively chlorinate the C-2 position of a 3-bromo-L-phenylalanine derivative, where the protected amino group or a transiently coordinated group could direct the palladium catalyst to the desired C-H bond.

Enantioselective Synthesis and Stereochemical Control

Establishing and maintaining the L-configuration at the α-carbon is paramount. The two primary strategies for achieving this are the use of chiral auxiliaries to direct a diastereoselective reaction or the use of a chiral catalyst in an enantioselective transformation.

A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net In the context of synthesizing 3-bromo-2-chloro-L-phenylalanine, one could start with an achiral glycine (B1666218) derivative bearing an N-terminal protecting group (e.g., a Schiff base) and a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. nih.govresearchgate.net This chiral glycine enolate equivalent can then be alkylated with a suitable electrophile, such as 3-bromo-2-chlorobenzyl bromide. The steric hindrance provided by the chiral auxiliary blocks one face of the enolate, forcing the benzyl (B1604629) bromide to attack from the opposite face, thereby inducing the formation of one specific stereoisomer. nih.gov After the key C-C bond is formed, the auxiliary can be cleaved under mild conditions to reveal the desired L-amino acid with high diastereomeric excess. nih.gov This method offers robust and predictable stereochemical control. nih.gov

Table 2: Common Chiral Auxiliaries and Their Application This table outlines prominent chiral auxiliaries used in asymmetric synthesis to control stereochemistry.

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a rigid chelated enolate, providing excellent diastereoface shielding. researchgate.net |

| Pseudoephedrine | Asymmetric alkylation | Forms crystalline amide derivatives; high stereocontrol in forming α-substituted and quaternary centers. nih.gov |

| Camphorsultam | Diels-Alder, aldol, and alkylation reactions | Highly crystalline derivatives, effective steric blocking. wikipedia.org |

| SAMP/RAMP | Asymmetric alkylation of ketone/aldehyde hydrazones | Provides access to both enantiomers of α-alkylated carbonyl compounds. wikipedia.org |

Asymmetric hydrogenation is one of the most powerful and efficient methods for producing enantiomerically pure amino acids. wiley-vch.de This strategy involves the synthesis of a prochiral α,β-unsaturated precursor, specifically an N-acyl-dehydro-phenylalanine derivative. For the target molecule, this precursor would be N-Boc-(Z)-α-amino-3-bromo-2-chlorocinnamic acid or its ester. This flat, prochiral alkene is then hydrogenated using molecular hydrogen and a chiral transition metal catalyst, most commonly a rhodium(I) complex coordinated to a chiral bisphosphine ligand (e.g., derivatives of BPPM, PROPRAPHOS, TangPhos). nih.govwiley-vch.denih.gov The chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thus generating the L-amino acid with high enantioselectivity (often >95% ee). acs.orgnih.gov This method is highly scalable and atom-economical, making it attractive for industrial applications. wiley-vch.de

Phase Transfer Catalysis Utilizing Chinchona Alkaloid Quaternary Ammonium (B1175870) Salts for Chiral Phenylalanine Derivatives

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly method for synthesizing chiral α-amino acids. buchler-gmbh.com This technique offers operational simplicity and mild reaction conditions. buchler-gmbh.com Quaternary ammonium salts derived from Cinchona alkaloids are among the most effective chiral PTCs, enabling a variety of enantioselective C-C, C-O, and C-N bond-forming reactions. buchler-gmbh.com

A practical approach for synthesizing both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives involves the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides. mdpi.comnih.gov This reaction is catalyzed by pseudoenantiomeric phase transfer catalysts derived from cinchonine (B1669041) and cinchonidine. mdpi.comnih.gov Specifically, the use of O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide typically yields (R)-α-amino acid derivatives, while O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide produces the (S)-enantiomers. mdpi.comnih.gov This method is scalable and provides excellent yields and enantioselectivity, with the stereochemistry of the product being predictably controlled by the choice of catalyst. mdpi.comnih.gov

| Catalyst | Product Stereochemistry |

| O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide | (R)-α-amino acid derivatives |

| O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide | (S)-α-amino acid derivatives |

Kinetic Resolution Techniques for Enantiopure Intermediates

Kinetic resolution is a fundamental technique for separating enantiomers from a racemic mixture by capitalizing on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Unlike chiral resolution, which depends on the physical properties of diastereomeric products, kinetic resolution relies on the distinct chemical properties of the racemic starting materials. wikipedia.org

Enzymatic kinetic resolution is a widely applied method in organic synthesis. wikipedia.org For instance, lipases have been successfully used for the kinetic resolution of β-lactams. Lipase (B570770) B from Candida antarctica (CAL-B) can selectively hydrolyze one enantiomer of a β-lactam at an elevated temperature, allowing for the isolation of the other enantiomer with high enantiomeric excess. nih.gov This method has been employed to produce (R)-β-phenylalanine with over 99% ee. nih.gov

Another approach involves the kinetic resolution of epimeric proteins using d-stereoselective peptidases, such as alkaline d-peptidase (AD-P), to remove the undesired d-isomer, leaving the desired all-l-isomer. acs.org Additionally, a novel kinetic resolution method based on the specific adsorption and subsequent photocatalytic degradation of a target enantiomer on a molecularly imprinted photocatalyst surface has been developed. nih.gov

Stereospecific Ring-Opening Reactions for Chiral Amine Derivatives

The synthesis of chiral 1,2-amino alcohols, which are valuable synthetic intermediates, can be achieved through stereospecific ring-opening of epoxides with an amine nucleophile. acs.orgacs.org While effective, these methods can present challenges related to selectivity and sustainability. acs.org

Biocatalytic strategies offer a promising alternative. Linear and divergent enzymatic cascades starting from L-phenylalanine have been developed to produce enantiopure 2-phenylglycinol and phenylethanolamine. acs.orgacs.org These multi-enzyme processes can convert L-phenylalanine into chiral diols with high yield and enantiomeric excess. acs.orgacs.org These diols can then be transformed into the target amino alcohols through divergent routes, such as one-pot concurrent two-step cascades involving alcohol oxidases and amine dehydrogenases. acs.org

Advanced Synthetic Routes to N-Boc-Halogenated Phenylalanines

The tert-butoxycarbonyl (Boc) protecting group is frequently used in peptide synthesis. orgsyn.org The synthesis of N-Boc-L-phenylalanine is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. orgsyn.org Advanced synthetic routes are crucial for preparing halogenated N-Boc-phenylalanine analogs.

Diazomethane (B1218177) Route via Arndt-Eistert Reaction

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. wikipedia.orglibretexts.org This reaction converts a carboxylic acid into its next higher homolog, making it a valuable tool for producing β-amino acids from α-amino acids. wikipedia.orglibretexts.org The process involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. libretexts.org Subsequent Wolff rearrangement of the diazoketone, often catalyzed by silver(I) salts, generates a ketene (B1206846) intermediate that can be trapped by a nucleophile like water, alcohol, or an amine to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.org

A key advantage of the Arndt-Eistert synthesis is that the Wolff rearrangement preserves the stereochemistry of the chiral center. libretexts.org For example, the homologation of N-Boc-L-phenylalanine to N-Boc-β-phenylalanine proceeds with retention of the (S) configuration and high enantiomeric excess. libretexts.org Due to the hazardous nature of diazomethane, safer alternatives such as trimethylsilyldiazomethane (B103560) have been developed. libretexts.orgchem-station.com

Beta-Ketoester Formation and Subsequent Transformations

The synthesis of β-phenylalanine esters can be achieved through the amination of β-keto esters using ω-transaminases. nih.gov This biocatalytic approach is an attractive alternative to using β-keto acids, which are often unstable in aqueous solutions. nih.govnih.gov By screening ω-transaminase libraries, enzymes capable of converting ethyl benzoylacetate to the corresponding (S)- and (R)-β-phenylalanine ethyl esters have been identified. nih.gov

Reaction cascades involving a lipase for the in-situ hydrolysis of a β-keto ester to the corresponding β-keto acid, which is then immediately converted by an ω-transaminase, have also been explored. nih.gov This strategy circumvents the issue of β-keto acid instability. nih.gov

Oxazolidinone Formation from N-Boc-L-phenylalanine

Oxazolidinones are important heterocyclic compounds, and their formation from N-Boc-L-phenylalanine derivatives provides access to valuable chiral synthons. N-protected amino acids can be converted to N-hydroxymethyl α-amino aldehydes, which exist in equilibrium with their cyclic hemiacetal form. orgsyn.org These intermediates can then be used to synthesize trans-oxazolidine methyl esters with high diastereoselectivity. orgsyn.org

A general method for the asymmetric synthesis of N-aryl-(5R)-hydroxymethyl-2-oxazolidinones involves the alkylation of (R)-glycidyl butyrate (B1204436) with N-lithio-N-aryl carbamates. orgsyn.org This approach avoids the use of hazardous aryl isocyanates and allows for a broad range of aryl or heteroaryl substitutions on the oxazolidinone ring. orgsyn.org The reaction proceeds via in situ transesterification, driven by the precipitation of the lithium salt of the desired 5-(hydroxymethyl) oxazolidinone. orgsyn.org

Azalactone Methodologies for Phenylalanine Derivatives

The Erlenmeyer-Plöchl azalactone synthesis is a cornerstone in the preparation of α-amino acids, including various phenylalanine derivatives. kirj.eewikipedia.org The reaction series transforms an N-acylglycine into a target amino acid through an oxazolone, or azalactone, intermediate. wikipedia.org The classical approach involves the condensation of an N-acylglycine, such as hippuric acid, with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. shivajicollege.ac.inchemeurope.com

The process begins with the cyclization of the N-acylglycine in acetic anhydride to form a 2-substituted-5(4H)-oxazolone. This intermediate possesses acidic protons at the C4 position, enabling it to undergo a Perkin-type condensation with an aldehyde. wikipedia.orgyoutube.com For the synthesis of a halogenated derivative like 3-Bromo-2-chloro-L-phenylalanine, the corresponding 3-bromo-2-chlorobenzaldehyde (B581408) would be used as the starting aldehyde.

The resulting 4-arylidene-azlactone is a stable intermediate that can be isolated. Subsequent reaction steps typically involve reduction of the exocyclic double bond and hydrolysis of both the amide and the lactone ring to yield the final amino acid. shivajicollege.ac.in The N-Boc protecting group of the target compound, 3-Bromo-2-chloro-N-Boc-L-phenylalanine, would typically be introduced either by starting with N-Boc-glycine or by protecting the amino group after the core amino acid has been formed.

Modern advancements in this methodology have explored various catalysts and conditions to improve efficiency and environmental compatibility, including the use of microwave irradiation and continuous-flow microreactors. nih.govrsc.org Variants of the synthesis can also employ other methylene (B1212753) components like hydantoin (B18101) or rhodanine. wikipedia.org

The following table summarizes representative examples of the Erlenmeyer-Plöchl reaction for the synthesis of various azalactones, which are key precursors to substituted phenylalanine derivatives.

Table 1: Examples of Azalactone Synthesis for Phenylalanine Precursors

| Aldehyde Reactant | N-Acylglycine | Reagents & Conditions | Azlactone Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Hippuric Acid | Acetic Anhydride, Sodium Acetate, Heat | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | shivajicollege.ac.in |

| 3-Hydroxybenzaldehyde (benzyl ether protected) | N-Acetylglycine | Acetic Anhydride, Sodium Acetate | Azlactone precursor to L-m-tyrosine | wikipedia.org |

| Various Aromatic Aldehydes | Hippuric Acid | Acetic Anhydride, Ultrasonic Irradiation | Corresponding 4-Arylidene-2-phenyl-5(4H)-oxazolones | nih.gov |

Hydrazine (B178648) Alkylation for Aza-Amino Acid Precursors

Hydrazine alkylation is a primary synthetic route for preparing the precursors of aza-amino acids, which are peptide analogues where the α-carbon of an amino acid is replaced by a nitrogen atom. kirj.eekirj.ee This structural modification can impart interesting biological properties, such as increased stability against biodegradation. kirj.ee The direct synthesis of peptidomimetics uses these stable N-protected alkylhydrazine precursors, as the final aza-amino acids themselves are often unstable. kirj.ee

The synthetic strategy involves the direct N-alkylation of a protected hydrazine, such as tert-butyloxycarbonyl (Boc) hydrazine or 9-fluorenylmethoxycarbonyl (Fmoc) hydrazine, with a suitable alkyl halide. kirj.eekirj.ee This pathway is advantageous as it often avoids the use of hydrogen gas and expensive hydrogenation catalysts that are required in alternative reductive amination methods. kirj.ee

Systematic studies have been conducted to optimize the reaction conditions for synthesizing precursors for aromatic aza-amino acids like aza-phenylalanine. kirj.ee The choice of solvent, base, and alkylating agent significantly influences the reaction yield. For instance, the benzylation of Boc-hydrazine with benzyl bromide in acetonitrile (ACN) using 2,4,6-trimethylpyridine (B116444) as a base has been shown to be an effective system. kirj.ee The efficiency of the alkylation can be further enhanced by using potassium iodide as a catalyst, which generates more reactive alkyl iodides in situ from less reactive alkyl bromides or chlorides. kirj.ee

This methodology is versatile and has been applied to produce precursors for aza-tyrosine and aza-tryptophan, demonstrating its broad utility in the field of peptidomimetics. kirj.ee

Table 2: Optimization of Hydrazine Alkylation for Aza-Phenylalanine Precursor Synthesis

| Hydrazine Derivative | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Boc-NHNH₂ | Benzyl Bromide | 2,4,6-trimethylpyridine | Acetonitrile (ACN) | Reflux | 79% | kirj.ee |

| Fmoc-NHNH₂ | Benzyl Bromide | 2,4,6-trimethylpyridine | Acetonitrile (ACN) | Reflux | 74% | kirj.ee |

| Z-NHNH₂ | Benzyl Bromide | 2,4,6-trimethylpyridine | Acetonitrile (ACN) | Reflux | 64% | kirj.ee |

| Boc-NHNH₂ | Benzyl Bromide | None | 96% Ethanol | Not specified | 57% | kirj.ee |

| Fmoc-NHNH₂ | Benzyl Bromide | None | 96% Ethanol | Not specified | 61% | kirj.ee |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 2 Chloro N Boc L Phenylalanine

De-protection and Functional Group Transformations

The primary functional groups available for direct modification, apart from the aryl halides, are the N-Boc protecting group and the carboxylic acid. These moieties provide handles for peptide bond formation and other derivatizations.

Acid-Labile N-Boc Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. orgsyn.org The deprotection of the N-Boc group on 3-Bromo-2-chloro-N-Boc-L-phenylalanine exposes the primary amine, which can then participate in subsequent reactions, most notably peptide coupling.

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule and the desired reaction conditions (e.g., solvent, temperature). mdpi.com For N-Boc-phenylalanine derivatives, common strategies include the use of strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. orgsyn.orgnih.gov

Table 1: Common Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), 0°C to room temp | Standard and highly efficient method for Boc solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com |

| Hydrogen Chloride (HCl) | 4M in Dioxane or Ethyl Acetate, room temp | Provides the product as a hydrochloride salt, which can be convenient for purification or subsequent steps. |

| p-Toluenesulfonic acid (pTSA) | In a deep eutectic solvent (DES) or other organic solvents | A greener alternative that can be highly efficient and selective. mdpi.com |

This table is generated based on common chemical practices and information from sources discussing N-Boc deprotection. mdpi.comnih.govsigmaaldrich.com

Following deprotection, the resulting free amino acid, 3-bromo-2-chloro-L-phenylalanine, is ready for further functionalization, such as peptide bond formation.

Esterification and Amidation Reactions for Peptide Linkages

The carboxylic acid moiety of this compound is a key functional handle for building more complex molecules. It can readily undergo esterification or amidation reactions.

Esterification: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, primarily to protect the carboxyl group during subsequent synthetic steps or to modify the compound's solubility and electronic properties. medchemexpress.com This is typically achieved by reacting the acid with the corresponding alcohol under acidic catalysis (e.g., Fischer esterification with H₂SO₄) or by using coupling agents.

Amidation: More significantly, the carboxylic acid is activated to form amide bonds, a cornerstone of peptide synthesis. researchgate.net To facilitate this, the carboxylic acid must first be activated to create a better leaving group. This is accomplished using a wide array of coupling reagents. The activated species then reacts with the nucleophilic amino group of another amino acid or amine to form the peptide (amide) bond.

Common coupling reagents include carbodiimides like 1,3-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.gov Uronium-based reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also highly effective. nih.gov The choice of base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is also critical for the reaction's success. researchgate.net These methods allow for the sequential construction of peptides incorporating the unique 3-bromo-2-chloro-phenylalanine residue. nih.gov

Reductive and Oxidative Conversions of Functional Groups

While deprotection and coupling are the most common transformations, the functional groups of this compound can also be altered through reduction or oxidation. The aryl halides themselves are generally stable to many reductive and oxidative conditions used for other functional groups. However, specific reagents can target them.

Reductive Conversions: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would yield (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-bromo-2-chlorophenyl)propan-1-ol, a chiral amino alcohol. It is crucial that the N-Boc group remains intact during this process, which is generally the case with hydride reagents. Catalytic hydrogenation (e.g., H₂/Pd/C) might be complicated by the presence of the aryl halides, which could potentially undergo hydrodehalogenation, although C-Cl bonds are typically more resistant than C-Br bonds.

Oxidative Conversions: The functional groups on this compound are in relatively high oxidation states and are generally resistant to further oxidation under standard conditions. Strong oxidative conditions would likely lead to degradation of the molecule. The primary application of oxidation in this context would be related to the transformation of other functional groups that might be introduced via cross-coupling reactions.

Cross-Coupling Reactions for Further Functionalization

The presence of two distinct halogen atoms on the phenyl ring opens up a vast array of possibilities for derivatization through transition metal-catalyzed cross-coupling reactions. nobelprize.org This allows for the selective introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, making the compound a versatile scaffold.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis for its ability to form bonds under relatively mild conditions with high functional group tolerance. nih.govrsc.org The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature. In palladium-catalyzed reactions, the order of oxidative addition reactivity is typically C-I > C-Br > C-OTf >> C-Cl. nih.govsci-hub.se This selectivity allows for the functionalization of the more reactive C-Br bond while leaving the C-Cl bond untouched, enabling subsequent, different coupling reactions at the C-2 position if desired.

Table 2: Palladium-Catalyzed Reactions for Functionalizing the Aryl Halides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos) numberanalytics.comresearchgate.net |

| Heck | Alkenes | C-C | Pd(OAc)₂, PdCl₂ with phosphine ligands |

| Sonogashira | Terminal alkynes | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst |

| Buchwald-Hartwig | Amines (primary, secondary) | C-N | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) tcichemicals.com |

| Buchwald-Hartwig Etherification | Alcohols, phenols | C-O | Pd catalyst with specialized phosphine or N-heterocyclic carbene (NHC) ligands rsc.org |

This table summarizes potential reactions based on established palladium-catalyzed cross-coupling methodologies. nobelprize.orgrsc.orgnumberanalytics.comresearchgate.nettcichemicals.com

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively target the C-3 bromine atom for Suzuki coupling to introduce a new aryl or alkyl group, Sonogashira coupling to install an alkyne, or Buchwald-Hartwig amination to form a new C-N bond. tcichemicals.comnih.gov

Stille and Negishi Coupling Applications for Aryl Halide Functionalization

The Stille and Negishi reactions are powerful, palladium-catalyzed cross-coupling methods that offer alternatives to the Suzuki reaction, sometimes providing advantages in terms of substrate scope or reactivity. nobelprize.org

Stille Coupling: This reaction involves the coupling of an organostannane (R-SnBu₃) with an organohalide. numberanalytics.com It is known for its tolerance of a wide variety of functional groups. For this compound, a Stille coupling could be used to introduce complex alkyl, vinyl, or aryl groups at the C-3 position by reacting it with the appropriate tributylstannane derivative in the presence of a palladium catalyst, such as Pd(PPh₃)₄. nih.govnih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron or organotin compounds. nih.gov This heightened reactivity allows for the coupling of less reactive electrophiles, potentially enabling functionalization of the C-Cl bond under certain conditions, although selective reaction at the C-Br bond would still be favored. nih.gov The reaction of an organozinc halide with the dihalogenated phenylalanine derivative, catalyzed by a palladium complex [e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos], is an effective method for forming C-C bonds. researchgate.netbath.ac.uk This approach is particularly useful for creating sterically hindered biaryl linkages. nih.gov

These cross-coupling reactions transform this compound from a simple amino acid derivative into a highly versatile platform for constructing complex molecular architectures with precisely controlled stereochemistry and substitution patterns.

Nucleophilic Substitution and Addition Reactions on Haloaryl Moieties

The haloaryl moiety of this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions, which typically require strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. However, under specific conditions, such as those involving transition metal catalysis (e.g., Buchwald-Hartwig amination) or the use of very strong nucleophiles, substitution can be achieved.

The bromine atom, being a better leaving group than chlorine, would be the preferred site for substitution. For instance, the palladium-catalyzed Buchwald-Hartwig amination could be employed to introduce nitrogen-based nucleophiles. Similarly, copper-catalyzed reactions, such as the Ullmann condensation, could be used to form carbon-oxygen or carbon-nitrogen bonds.

The following table outlines potential nucleophilic substitution reactions on the haloaryl moiety of this compound.

| Nucleophile | Reaction Type | Catalyst/Conditions | Potential Product |

| Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Boc-2-chloro-3-(morpholino)-L-phenylalanine |

| Phenol | Ullmann Condensation | CuI, Cs₂CO₃, 1,10-Phenanthroline | N-Boc-2-chloro-3-phenoxy-L-phenylalanine |

| Sodium methoxide | Nucleophilic Aromatic Substitution | High Temperature/Pressure | N-Boc-2-chloro-3-methoxy-L-phenylalanine |

| Potassium cyanide | Rosenmund–von Braun reaction | CuCN, DMF | N-Boc-2-chloro-3-cyano-L-phenylalanine |

Cyclization Reactions and Heterocyclic Formation from Derivatives

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. The functional groups of the amino acid, in combination with substituents introduced onto the aromatic ring, can participate in intramolecular cyclization reactions to form fused ring systems.

For example, a derivative where the bromine atom has been replaced by a suitable nucleophile via a Suzuki or Buchwald-Hartwig coupling can be designed to undergo subsequent cyclization. If an ortho-amino or ortho-hydroxyl group is introduced, it can react with the carboxylic acid moiety of the phenylalanine backbone to form lactams or lactones, respectively, often after deprotection of the Boc group.

Furthermore, the introduction of other reactive functional groups can lead to a variety of heterocyclic cores. For instance, coupling with a boronic acid containing an ester group could lead to the formation of a benzofuranone system after intramolecular acylation. The synthesis of new heterocyclic compounds is a broad field, and the potential transformations are extensive. researchgate.net

The table below presents hypothetical cyclization pathways starting from derivatives of this compound.

| Initial Derivatization Step | Cyclization Trigger | Resulting Heterocyclic System |

| Suzuki coupling with 2-aminophenylboronic acid | Acid-catalyzed amide formation (after Boc deprotection) | Dihydrodibenzo[b,f]azepine derivative |

| Buchwald-Hartwig amination with 2-aminophenol | Amide formation and subsequent dehydration | Phenoxazine derivative |

| Sonogashira coupling with an alkyne | Intramolecular hydroarylation | Dihydronaphthalene derivative |

| Stille coupling with an organotin reagent containing a pendant carboxylic acid | Intramolecular Friedel-Crafts acylation | Fluorenone derivative |

The chemical versatility of this compound underscores its importance as a starting material for creating novel and complex molecular architectures, particularly in the realm of medicinal chemistry and material science.

Strategic Utility As a Building Block in Complex Molecular Architectures

Role in Drug Discovery and Development

Development of Anti-HIV Compounds and Antitumor Agents through Phenylalanine Derivatives

Phenylalanine derivatives are a cornerstone in the development of novel therapeutic agents, particularly in virology and oncology. The core structure of phenylalanine provides a robust scaffold that can be extensively modified to interact with specific biological targets.

In the field of HIV research, derivatives of phenylalanine have been instrumental in creating potent inhibitors of the HIV capsid (CA) protein. nih.govnih.gov The HIV capsid is a critical target as it is involved in multiple stages of the viral lifecycle. nih.gov Research has focused on designing small molecules that bind to a pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. nih.govmdpi.com The lead compound in this class, PF-74, contains a phenylalanine core. nih.govnih.gov Numerous studies have synthesized libraries of phenylalanine derivatives, modifying various parts of the molecule to improve antiviral activity, metabolic stability, and other pharmacological properties. nih.govkuleuven.be For instance, the creation of 1,2,3-triazole-containing phenylalanine derivatives via click chemistry has yielded compounds with significant anti-HIV-1 activity. nih.gov The introduction of halogen atoms onto the phenyl ring is a known strategy to modulate the electronic and steric properties of the molecule, potentially enhancing binding affinity and efficacy.

Similarly, in cancer research, phenylalanine derivatives have been explored for their antitumor properties. magtechjournal.comnih.gov Some dipeptide derivatives of phenylalanine have demonstrated inhibitory effects against leukemia and prostate cancer cell lines. magtechjournal.com The rationale often involves using the amino acid structure to facilitate uptake by cancer cells, which may have a higher demand for amino acids. Phenylurea compounds derived from amino acids have also been synthesized and evaluated as potent antitumor agents, with some showing activity against a wide range of human tumor cell lines, including breast, colon, and pancreatic cancers. nih.govresearchgate.net Halogenated analogs, such as those containing bromoacetyl groups, have shown particular promise. nih.gov While direct studies on 3-Bromo-2-chloro-N-Boc-L-phenylalanine are limited, its structure is primed for use as a starting material in the synthesis of such therapeutic candidates.

| Derivative Class | Example Compound | Therapeutic Target/Activity | Key Research Finding | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole-containing Phenylalanine | Compound 13m | Anti-HIV-1 (Capsid Inhibitor) | Exhibited potent anti-HIV-1 activity (EC50 = 4.33 μM), similar to the lead compound PF-74. | nih.gov |

| Indolin-5-amine substituted Phenylalanine | Compound V-25i | Anti-HIV-1 (Capsid Inhibitor) | Displayed exceptional anti-HIV-1 activity with an EC50 value of 2.57 μM. | nih.gov |

| Ugi Four-Component Reaction Products | Compound I-19 | Anti-HIV-1 (Capsid Binder) | Showed the best anti-HIV-1 activity in its series with an EC50 of 2.53 μM. | mdpi.com |

| Phenylalanine Dipeptides | Compounds 3f and 3q | Antitumor | Showed inhibitory effects on leukemia (K562) and prostate cancer (PC3) cell lines. | magtechjournal.com |

| N-3-haloacylaminophenyl-N'-alkyl Urea | Compound 16j | Antitumor | Exhibited potent activity against eight human tumor cell lines with IC50 values from 0.38 to 4.07 μM. | nih.gov |

Applications in Protein Engineering and Synthetic Biology

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy in protein engineering and synthetic biology. nih.gov This approach, often achieved through the expansion of the genetic code, allows for the introduction of novel chemical functionalities not found in the 20 canonical amino acids, thereby enabling precise modifications to protein structure and function. nih.govnih.gov

Site-Specific Incorporation of Specific Functional Groups

This compound represents a non-canonical or unnatural amino acid (UAA) that can be used to introduce unique functional groups into a protein's structure. nih.gov Genetic code expansion technology enables the site-specific incorporation of such UAAs into a growing polypeptide chain during translation. nih.gov This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and directs its insertion in response to a reassigned codon, such as the amber stop codon. biorxiv.org

The bromine and chlorine atoms on the phenyl ring of this amino acid serve as versatile chemical handles. nih.gov Halogens can alter the electronic properties of the aromatic ring and provide reactive sites for post-translational chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). nih.govmdpi.com This allows for the site-specific attachment of probes, drugs, or other molecules to the protein, a technique with broad applications in creating antibody-drug conjugates and imaging agents. nih.gov The N-Boc protecting group is a standard feature for UAA precursors used in chemical synthesis, which is removed before the amino acid is activated for incorporation into a peptide or protein. chemimpex.com

Modification of Protein Structure and Function

The introduction of halogenated phenylalanine derivatives like 3-bromo-2-chloro-L-phenylalanine at specific sites can profoundly affect a protein's structure and, consequently, its function. nih.govnih.gov Halogenation can modulate key biophysical properties, including hydrophobicity and aromatic interactions. nih.gov For example, replacing a standard phenylalanine with a halogenated version can alter protein folding, stability, and intermolecular interactions. researchgate.net

In the context of amyloid research, halogenated phenylalanine analogues have been used to study the driving forces behind peptide aggregation. nih.gov The introduction of fluorine or iodine atoms into the amyloidogenic peptide NFGAIL was shown to alter the kinetics of fibril formation and the morphology of the resulting aggregates. nih.gov The unique combination of bromine and chlorine in 3-bromo-2-chloro-L-phenylalanine offers a distinct way to fine-tune these interactions, providing a tool to probe and control protein assembly processes. Furthermore, the presence of halogens can enhance a protein's resistance to metabolic degradation or improve its binding affinity to target molecules. mdpi.com

| Unnatural Amino Acid | Incorporation Method | Purpose/Application | Reference |

|---|---|---|---|

| Halogenated Tryptophans (e.g., 6-chloro-tryptophan) | Genetic Code Expansion | To modulate protein function and serve as a platform for further chemical modification. | nih.gov |

| 4-benzoyl-L-phenylalanine (Bpa) | Genetic Code Expansion | Acts as a photo-crosslinker to study protein-protein interactions. | researchgate.net |

| Fluorinated Phenylalanines | Site-Specific Incorporation | To probe and modulate amyloid fibrillogenesis and protein structure. | nih.gov |

| Azido-functionalized amino acids | Genetic Code Expansion | Enables bioorthogonal "click" chemistry for labeling and conjugation. | researchgate.net |

Design of Enzymes with Enhanced Catalytic Properties

A significant frontier in synthetic biology is the design of novel enzymes with catalytic functions not found in nature. researchgate.netengconfintl.org Incorporating non-canonical amino acids (ncAAs) into an enzyme's active site is a powerful strategy to achieve this. nih.govacs.org The limited chemical diversity of the 20 natural amino acids can be overcome by introducing UAAs with unique side chains. engconfintl.org

The halogen atoms on 3-bromo-2-chloro-L-phenylalanine can participate in halogen bonding, a non-covalent interaction that can influence substrate binding and positioning within an active site. This could be exploited to enhance an enzyme's substrate specificity or catalytic efficiency. nih.gov Furthermore, the altered electronic nature of the di-halogenated phenyl ring can impact cation-π interactions or other forces critical for catalysis. By strategically replacing a key residue in an enzyme's active site with a UAA like this one, researchers can create biocatalysts for new-to-nature reactions or improve the performance of existing enzymes for industrial applications. nih.govnih.gov

Advanced Materials Science Applications Incorporating Functionalized Amino Acid Scaffolds

Functionalized amino acids are emerging as versatile building blocks for the bottom-up design of advanced biomaterials. beilstein-journals.orgnih.gov Their inherent biocompatibility, chirality, and capacity for self-assembly make them ideal for creating materials for biomedical and biotechnological applications. bezwadabiomedical.com Amino acid-based polymers, hydrogels, and functionalized surfaces are being developed for drug delivery, tissue engineering, and regenerative medicine. beilstein-journals.orgbezwadabiomedical.com

Computational and Advanced Spectroscopic Investigations of 3 Bromo 2 Chloro N Boc L Phenylalanine Systems

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for the in-silico exploration of molecular systems, offering insights that are often difficult to obtain through experimental methods alone. For complex molecules like 3-Bromo-2-chloro-N-Boc-L-phenylalanine, these approaches can predict structure, reactivity, and interactions with high accuracy.

Molecular modeling is fundamental to understanding the three-dimensional structure and conformational preferences of halogenated phenylalanine derivatives. The introduction of bulky and electronegative halogen atoms (bromine and chlorine) at the ortho and meta positions of the phenyl ring, combined with the sterically demanding N-Boc group, significantly influences the molecule's preferred spatial arrangement.

Conformational analysis, often performed using methods like Density Functional Theory (DFT), allows for the mapping of the potential energy surface of the molecule. This helps identify low-energy conformers and the rotational barriers between them. For N-Boc-L-phenylalanine derivatives, key dihedral angles, particularly those around the Cα-Cβ bond (chi1, χ1) and the Cβ-Cγ bond (chi2, χ2), define the side chain's orientation relative to the amino acid backbone. High-level quantum chemical modeling has been used to predict how halogenation can shift conformational equilibria, such as the cis/trans isomerism in peptide bonds involving these residues. nih.gov The size and position of the halogen substituents are critical; studies on related halogenated phenylalanines show that interactions with hydrophobic pockets in proteins are highly sensitive to these factors. nih.gov For instance, a halogen at the meta-position (position 3) can increase binding affinity to transporters, an effect that correlates with the size of the halogen. nih.gov

Table 1: Predicted Conformational Effects of Halogenation on Phenylalanine Derivatives

| Structural Modification | Predicted Conformational Impact | Computational Method |

|---|---|---|

| Halogenation at para-position | Shifts cis/trans equilibrium toward the biologically active trans isomer in auristatin derivatives. nih.gov | Quantum Chemical Modeling |

| Halogenation at meta-position | Enhances binding affinity through interactions with hydrophobic subpockets. nih.gov | Homology Modeling |

| Systematic Fluorination | Alters hydrophobicity and electronic σ-frameworks, influencing aggregation kinetics. kobv.de | Density Functional Theory (ESP maps) |

Computational methods are powerful in predicting the reactivity of this compound and elucidating potential reaction mechanisms. By calculating electronic properties, researchers can identify sites susceptible to nucleophilic or electrophilic attack. Halogenation of an aromatic ring alters the electron density distribution; the electron-withdrawing nature of bromine and chlorine deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution under certain conditions. researchgate.netnih.gov

Electrostatic potential (ESP) maps, calculated using methods like DFT, visualize the electron-rich and electron-poor regions of a molecule, providing a guide to its intermolecular interactions and reactive sites. researchgate.netnih.gov For instance, the introduction of halogens can create a region of positive electrostatic potential on the halogen atom (a "sigma-hole"), which can participate in halogen bonding, a specific type of non-covalent interaction. Studies on reaction mechanisms, such as those involving peptide bond formation or enzymatic modifications, can be modeled computationally to determine transition state structures and activation energies, providing a detailed understanding of the catalytic process. rsc.org The general reactivity of amino acids involves the nucleophilicity of the amino group and the potential electrophilicity of the carbonyl carbon, both of which are modulated by the Boc protecting group and halogen substituents. youtube.com

Structure-Activity Relationship (SAR) analysis aims to connect a molecule's chemical structure with its biological or chemical activity. drugdesign.org Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR studies. nih.govnih.gov These models build a mathematical relationship between a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) and an observed activity.

For halogenated phenylalanine derivatives, computational SAR can predict how variations in the type and position of halogens affect a desired outcome, such as binding affinity to a protein target. nih.gov For example, research on L-type amino acid transporter 1 (LAT1) showed that LAT1 prefers larger halogen groups at position 3 of the phenyl ring, suggesting that the 3-bromo substituent in the title compound could be a key feature for specific interactions. nih.gov Computational SAR can guide the design of new derivatives by predicting which modifications are most likely to improve potency or selectivity, thereby saving significant synthetic effort. nih.govyoutube.com The analysis often reveals that lipophilic groups, including halogen atoms, can enhance hydrophobic interactions with target proteins. youtube.com

Table 2: Computationally-Guided SAR Insights for Halogenated Phenylalanine

| Structural Feature | Predicted Influence on Activity | Rationale |

|---|---|---|

| Halogen Size (F < Cl < Br < I) | Increased inhibitory effect on LAT1 transporter when at the meta-position. nih.gov | Correlates with the size of the halogen group, enhancing hydrophobic interactions. |

| Halogen Position (ortho, meta, para) | Position significantly impacts binding affinity and specificity for different transporters. nih.gov | The specific geometry of the protein's binding pocket accommodates certain substitution patterns preferentially. |

| Phenyl Ring Substitution | Introduction of substituents can create favorable steric interactions within a binding domain. drugdesign.org | Complements the shape and chemical environment of the target's active site. |

Advanced Spectroscopic Characterization Techniques for Novel Derivatives

The synthesis of novel compounds like this compound requires unambiguous structural confirmation. Advanced spectroscopic techniques are the cornerstone of this characterization, providing detailed information on connectivity, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons), the diastereotopic protons of the β-methylene group (CH₂), the α-proton (CH), and the aromatic protons. chemicalbook.comresearchgate.net The aromatic region would be complex due to the disubstitution pattern, with the remaining three protons showing distinct chemical shifts and coupling patterns that confirm the 1,2,3-substitution on the phenyl ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbons of the Boc group (quaternary and methyl), the carbonyl carbon, the α- and β-carbons, and the six aromatic carbons. chemicalbook.com The carbons directly attached to the bromine and chlorine atoms would exhibit chemical shifts influenced by the halogen's electronegativity and heavy-atom effects. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete molecular structure. nih.gov

Table 3: Anticipated NMR Chemical Shifts (δ in ppm) for this compound

| Atom/Group | Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Boc (C(CH₃)₃) | ¹H | ~1.4 | Sharp singlet, 9H |

| Boc (C(CH₃)₃) | ¹³C | ~80 | Quaternary carbon |

| Boc (C(CH₃)₃) | ¹³C | ~28 | Methyl carbons |

| β-CH₂ | ¹H | ~3.0 - 3.3 | Two distinct signals (diastereotopic) |

| α-CH | ¹H | ~4.3 - 4.6 | Multiplet |

| Aromatic CH | ¹H | ~7.0 - 7.5 | Three distinct signals with specific coupling |

| C=O (Carboxyl) | ¹³C | ~170 - 175 | |

| C=O (Boc) | ¹³C | ~155 | |

| Aromatic C-Br | ¹³C | ~122 | Shift influenced by bromine |

Note: These are estimated values based on data for related compounds like N-Boc-phenylalanine and its halogenated analogs. Actual values may vary. chemicalbook.comthermofisher.comnih.gov

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is essential for determining the exact molecular weight and elemental formula of this compound. HRMS provides mass measurements with high accuracy (typically <5 ppm error), allowing for the unambiguous confirmation of the chemical formula C₁₄H₁₇BrClNO₄. A key feature in the mass spectrum would be the distinctive isotopic pattern arising from the presence of both chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1), which provides definitive evidence for the presence of these halogens.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the protonated molecular ion [M+H]⁺. The resulting fragmentation pattern offers valuable structural information. nih.gov For N-Boc protected amino acids, characteristic fragmentation pathways include:

Loss of the entire Boc group (100 Da).

Loss of isobutylene (B52900) (56 Da) from the Boc group, leaving a carbamic acid intermediate.

Decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid terminus.

Analyzing these fragments with high mass accuracy allows for the confirmation of different parts of the molecular structure, complementing the data obtained from NMR spectroscopy. nih.gov

Table 4: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₄H₁₇BrClNO₄ |

| L-Phenylalanine | C₉H₁₁NO₂ |

| N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) | C₁₄H₁₉NO₄ |

| 3-Bromo-L-phenylalanine | C₉H₁₀BrNO₂ |

| N-Boc-2-chloro-L-phenylalanine | C₁₄H₁₈ClNO₄ |

| Di-tert-butyl dicarbonate (B1257347) | C₁₀H₁₈O₅ |

| Tyrosine | C₉H₁₁NO₃ |

| Histidine | C₆H₉N₃O₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. In the context of this compound, IR spectroscopy serves as a crucial tool for confirming the presence of its key structural features, including the carboxylic acid, the N-Boc protecting group, and the substituted aromatic ring.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The carboxylic acid group will be identifiable by a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a sharp C=O stretching band around 1700-1725 cm⁻¹. The N-H bond of the carbamate (B1207046) will likely show a stretching vibration in the region of 3400-3300 cm⁻¹.

The tert-butoxycarbonyl (Boc) protecting group has its own distinct spectroscopic signature. A strong carbonyl (C=O) stretching band from the carbamate is expected to appear around 1680-1720 cm⁻¹. Additionally, the C-O bonds within the Boc group will produce stretching vibrations in the 1300-1000 cm⁻¹ range. The aromatic ring, substituted with bromine and chlorine atoms, will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The specific substitution pattern on the phenyl ring will influence the out-of-plane C-H bending vibrations, which are typically observed in the 900-650 cm⁻¹ range and can provide structural information.

By analyzing the positions, intensities, and shapes of these absorption bands, researchers can confirm the successful synthesis and purity of this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide (Boc Group) | N-H Stretch | 3400 - 3300 |

| Carbamate (Boc Group) | C=O Stretch | 1680 - 1720 |

| Boc Group | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 650 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for assessing the enantiomeric purity of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light by a chiral sample. As enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample.

For this compound, which is derived from the L-enantiomer of phenylalanine, a specific CD spectrum with positive and/or negative peaks (known as Cotton effects) is expected. The main chromophores contributing to the CD spectrum are the aromatic ring and the carbonyl groups of the carboxylic acid and the Boc-protecting group. The electronic transitions of these groups, when located in a chiral environment, will give rise to a characteristic CD signal.

The enantiomeric purity is assessed by comparing the observed CD spectrum of a synthesized sample to the spectrum of the pure enantiomer. The presence of the opposite enantiomer (D-form) would result in a CD spectrum with a diminished intensity or, in the case of a racemic mixture, no CD signal at all. The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

Computational methods can be employed to predict the theoretical CD spectrum of this compound. By comparing the experimentally measured spectrum with the computationally predicted one, the absolute configuration of the molecule can be confirmed. Any significant deviation between the experimental and theoretical spectra could indicate the presence of impurities or an incorrect stereochemical assignment.

| Chromophore | Expected Electronic Transition | Anticipated Contribution to CD Spectrum |

| Aromatic Ring (Phenyl) | π → π | Potentially strong Cotton effects in the UV region (around 200-280 nm) |

| Carboxylic Acid (C=O) | n → π | A weaker Cotton effect, typically at longer wavelengths than the π → π* transitions |

| Carbamate (Boc Group, C=O) | n → π* | A Cotton effect that may overlap with that of the carboxylic acid |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Dihalogenated Phenylalanine Derivatives

The synthesis of precisely substituted amino acids like 3-Bromo-2-chloro-N-Boc-L-phenylalanine is foundational to their application. Current multi-step chemical syntheses can be inefficient and environmentally taxing, prompting a shift towards novel and sustainable methodologies. organic-chemistry.org A significant emerging strategy is the use of biocatalysis. nih.gov Researchers are discovering and engineering enzymes, particularly halogenases, that can regioselectively install chlorine or bromine onto amino acid scaffolds. springernature.com These enzymatic processes operate under mild conditions and offer a greener alternative to traditional organic synthesis. springernature.com

Another sustainable avenue is the application of genetic code expansion (GCE). nih.gov This technology allows for the biosynthesis of ncAAs and their direct incorporation into proteins within a single microbial host, bypassing complex chemical synthesis and purification steps. nih.govnih.gov By engineering orthogonal translation systems, it may become possible to produce proteins containing dihalogenated phenylalanine derivatives directly from simple feedstocks. nih.gov Advances in chemical synthesis also continue, with a focus on developing milder reagents and improving reaction yields for complex halogenation patterns. nih.govacs.org

Table 1: Comparison of Synthetic Approaches for Dihalogenated Phenylalanine Derivatives

| Synthetic Method | Description | Key Advantages | Current Challenges | Relevant Findings |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step organic reactions to build the molecule and introduce halogens. | High versatility and control over a wide range of substrates. | Often requires harsh reagents, multiple protection/deprotection steps, and can have low overall yields. nih.gov | New methods are being developed using reagents like NBS and silver nitrate (B79036) for more efficient transformations. acs.org |

| Biocatalysis (Enzymatic Synthesis) | Use of isolated enzymes, like halogenases, to perform specific halogenation steps. springernature.com | Environmentally friendly ("green chemistry"), high regioselectivity and stereoselectivity. nih.govspringernature.com | Enzyme stability, substrate scope, and the need to discover new enzymes for specific di-substitution patterns. nih.govspringernature.com | Newly discovered radical halogenases can chlorinate a range of amino acid substrates with high regioselectivity. springernature.com |

| Genetic Code Expansion (GCE) | Engineering microorganisms to biosynthesize and incorporate the ncAA directly into a target protein. nih.gov | Highly sustainable; produces modified proteins directly. nih.gov | Requires a robust and efficient orthogonal translation system that doesn't interfere with the host's native machinery. nih.gov | The biotransformation of α-keto acid precursors within E. coli is a viable strategy for producing phenylalanine derivatives for GCE. nih.gov |

Exploration of Undiscovered Reactivity Profiles for Bromine and Chlorine Substituents

The bromine and chlorine atoms on the phenylalanine ring are not mere passive substituents; they actively modulate the molecule's electronic and steric properties. nih.govnih.gov A key area of emerging research is the exploration of halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic center (known as a sigma-hole), allowing it to interact with electron donors. researchgate.net Understanding and harnessing halogen bonds could lead to the design of novel catalysts, self-assembling materials, and ligands with high receptor affinity. researchgate.net

Furthermore, the distinct electronic natures of bromine and chlorine offer different reactivity profiles. Studies have shown that chlorine-substituted ligands may prefer interacting with leucine (B10760876) residues in proteins, while bromine shows a preference for arginine. researchgate.net This suggests that a compound like this compound could be engineered for specific molecular recognition tasks. The halogen atoms also serve as versatile chemical handles for subsequent cross-coupling reactions, allowing the phenylalanine scaffold to be elaborated into more complex structures, a strategy already demonstrated with bromotryptophan. nih.gov Investigating how the interplay between the ortho-chloro and meta-bromo substituents affects the reactivity of the aromatic ring will be crucial for unlocking new synthetic applications.

Table 2: Influence of Halogen Substituents on Phenylalanine Properties

| Property | Effect of Bromine/Chlorine Substitution | Research Implication |

|---|---|---|

| Hydrophobicity | Increases the hydrophobicity and van der Waals volume of the amino acid side chain. nih.gov | Can be used to tune the properties of peptides, affecting folding, stability, and interaction with biological membranes. nih.govnih.gov |

| Electronic Character | Alters the electron distribution of the aromatic ring, creating an electrophilic region (sigma-hole) on the halogen atom. researchgate.netnih.gov | Enables specific non-covalent interactions like halogen bonding, which is critical for molecular recognition and drug design. researchgate.net |

| Chemical Reactivity | The C-Br and C-Cl bonds can serve as synthetic handles for further functionalization via cross-coupling reactions. | Allows the use of the halogenated phenylalanine as a scaffold to build more complex molecules and bioactive conjugates. nih.gov |

| Biological Interactions | Different halogens show preferential interactions with specific amino acid residues in protein binding pockets. researchgate.net | Offers a strategy to rationally design peptides and small molecules with enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net |

Expansion into New Bioactive Conjugates and Functional Materials

The unique properties of dihalogenated phenylalanines make them ideal for incorporation into novel bioactive molecules and advanced materials. nih.govbeilstein-journals.org In peptide science, substituting native amino acids with halogenated versions can dramatically enhance biological activity and stability. nih.gov For instance, incorporating these residues into antimicrobial peptides (AMPs) is a promising strategy to develop new therapeutics against antibiotic-resistant bacteria. nih.govnih.gov The halogens can tune the hydrophobicity and amphipathicity of the peptide, which are critical for its membrane-disrupting activity. nih.gov

Beyond peptides, these amino acids can be used to create functional biomaterials. Amino acid derivatives are known to self-assemble into nanostructures like hydrogels, which have applications in tissue engineering and controlled release systems. beilstein-journals.org By incorporating 3-bromo-2-chloro-L-phenylalanine, the properties of these materials, such as gelation kinetics and mechanical strength, could be precisely controlled through halogen bonding and altered hydrophobic interactions. beilstein-journals.org Furthermore, these amino acids can be conjugated to other functional molecules, such as photosensitizers or imaging agents, to create multifunctional materials for advanced biomedical applications. beilstein-journals.org

Advanced Applications in Targeted Drug Delivery and Diagnostics

One of the most promising future directions for this compound is in targeted drug delivery and medical diagnostics. nih.gov The L-type amino acid transporter 1 (LAT1) is a protein that is highly expressed on the surface of cancer cells and the blood-brain barrier, where it transports large neutral amino acids like phenylalanine. nih.govresearchgate.net This transporter can be exploited as a "Trojan horse" to deliver drugs into tumors or the central nervous system. nih.govresearchgate.net By attaching a chemotherapeutic agent to a dihalogenated phenylalanine scaffold, a prodrug can be created that is selectively recognized and internalized by LAT1-expressing cells, increasing therapeutic efficacy while minimizing off-target toxicity. nih.gov

In diagnostics, radiolabeled amino acids are increasingly used as tracers for positron emission tomography (PET) to visualize tumors, which often have elevated protein metabolism. snmjournals.org Isotopes of bromine and chlorine could potentially be used to create radiolabeled versions of 3-bromo-2-chloro-L-phenylalanine. Such tracers would combine the metabolic targeting of an amino acid with the imaging properties of the radiohalogen, potentially offering a new class of diagnostic agents for oncology. snmjournals.org The specific substitution pattern could be fine-tuned to optimize transportability and target retention. nih.gov

Integration with High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery and optimization of molecules derived from this compound, its use must be integrated with modern automation and screening technologies. Automated solid-phase peptide synthesis (SPPS) is essential for rapidly creating large libraries of peptides containing this and other unnatural amino acids. nih.gov Recent advances, such as the development of specialized molecular reactors, are helping to overcome the kinetic challenges often associated with incorporating bulky or sterically hindered amino acids into a growing peptide chain. sciencenet.cn

These automated synthesis platforms can be coupled with high-throughput screening (HTS) assays. nih.gov For example, libraries of peptides or small molecules built from the dihalogenated phenylalanine scaffold could be rapidly screened for activity against specific enzymes, receptors, or microbial strains. nih.gov This combination of automated synthesis and HTS creates a powerful discovery engine, enabling researchers to quickly navigate vast chemical spaces and identify lead compounds for new drugs and materials, significantly shortening development timelines.

Table 3: Synergy of Dihalogenated Phenylalanine with Modern Platforms

| Platform | Application for Dihalogenated Phenylalanine | Future Potential |

|---|---|---|

| Automated Solid-Phase Peptide Synthesis (SPPS) | Enables the rapid and efficient incorporation of this compound into peptide sequences. nih.govsciencenet.cn | Creation of large, diverse peptide libraries for screening purposes; synthesis of complex, pharmaceutically important peptides. sciencenet.cn |

| High-Throughput Screening (HTS) | Allows for the rapid biological evaluation of thousands of compounds derived from the dihalogenated scaffold. nih.gov | Accelerated discovery of novel antimicrobial agents, enzyme inhibitors, or receptor modulators. nih.gov |

| Genetic Code Expansion (GCE) Platforms | Biosynthesis of proteins containing dihalogenated phenylalanine at specific sites for functional studies. nih.govnih.gov | In-vivo screening of protein variants with enhanced stability or novel catalytic activities. |

| Computational Docking and Simulation | Predicting the binding of dihalogenated phenylalanine-containing ligands to protein targets like LAT1. nih.gov | Rational design of prodrugs and inhibitors with optimized binding affinity and selectivity before synthesis. researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products